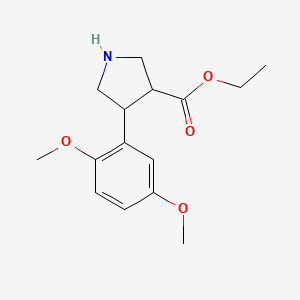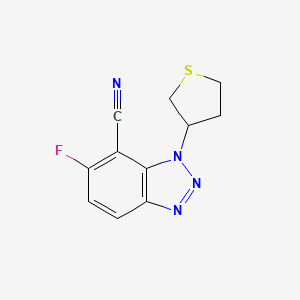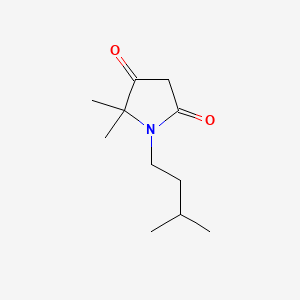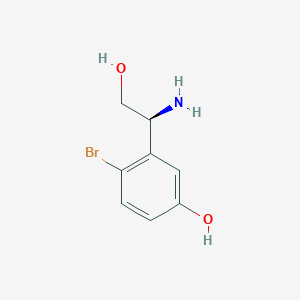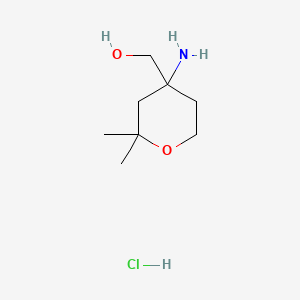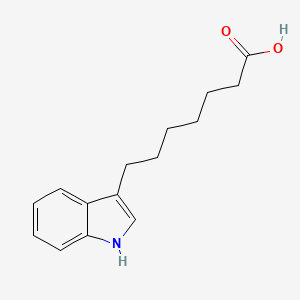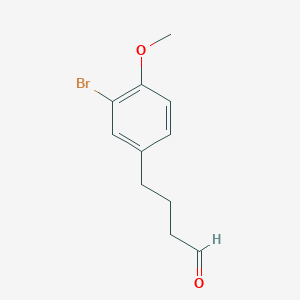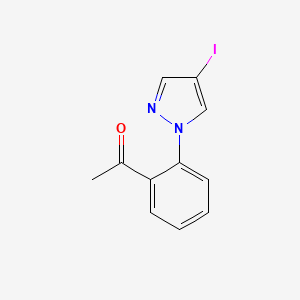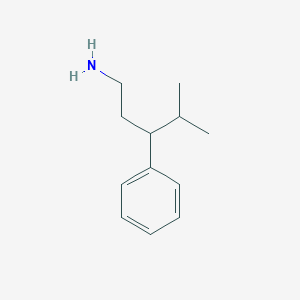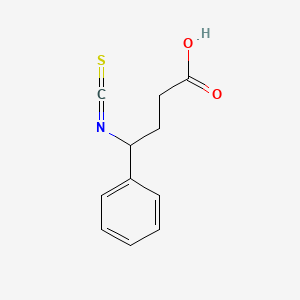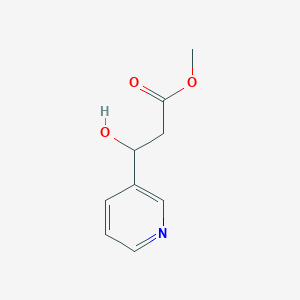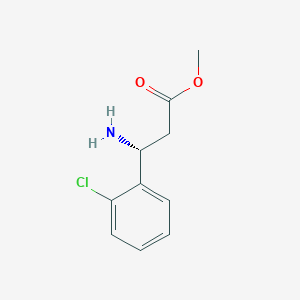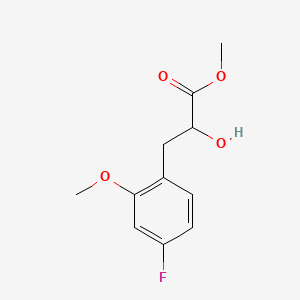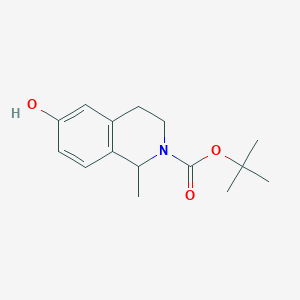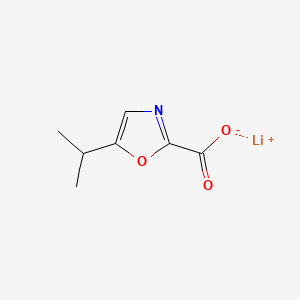
Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate typically involves the reaction of 5-(propan-2-yl)-1,3-oxazole-2-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert conditions to prevent moisture and air from affecting the reaction . The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the reactants and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.
科学的研究の応用
Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
Lithium(1+)5-(propan-2-yl)-1,3-thiazole-2-carboxylate: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
Lithium(1+) ion 1-(propan-2-yl)-1H-1,2,4-triazole-5-carboxylate: Contains a triazole ring instead of an oxazole ring.
Uniqueness
Lithium(1+)5-(propan-2-yl)-1,3-oxazole-2-carboxylate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties
特性
分子式 |
C7H8LiNO3 |
|---|---|
分子量 |
161.1 g/mol |
IUPAC名 |
lithium;5-propan-2-yl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C7H9NO3.Li/c1-4(2)5-3-8-6(11-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 |
InChIキー |
HCZOHMNGUDCEEZ-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC(C)C1=CN=C(O1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


